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Compound of Interest

Compound Name: 2,6-Heptanediol

Cat. No.: B13894120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
heptanediol, a diol of interest in various chemical and pharmaceutical research domains. Due

to the limited availability of public experimental spectra, this guide presents high-quality

predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This information is supplemented with detailed, generalized experimental

protocols applicable to the analysis of diols, offering a foundational understanding for

researchers undertaking similar characterizations.

Molecular Structure and Properties
2,6-Heptanediol is a saturated diol with the chemical formula C₇H₁₆O₂. Its structure consists of

a seven-carbon chain with hydroxyl groups at the second and sixth positions.

Computed Properties[1][2]
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Property Value

Molecular Weight 132.20 g/mol

Molecular Formula C₇H₁₆O₂

XLogP3-AA 0.8

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 4

Exact Mass 132.115029749 Da

Monoisotopic Mass 132.115029749 Da

Topological Polar Surface Area 40.5 Å²

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2,6-heptanediol.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2,6-Heptanediol

Atom Position
Predicted Chemical
Shift (ppm)

Multiplicity Integration

H on C1, H on C7 1.15 Doublet 6H

H on C2, H on C6 3.75 Sextet 2H

H on C3, H on C5 1.40 Multiplet 4H

H on C4 1.30 Multiplet 2H

OH Variable Singlet (broad) 2H
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Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Heptanediol

Atom Position Predicted Chemical Shift (ppm)

C1, C7 23.5

C2, C6 68.0

C3, C5 39.0

C4 22.0

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a diol like 2,6-heptanediol is as follows:

Sample Preparation: Dissolve approximately 5-20 mg of the diol sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of about 0.6-0.7 mL in a

5 mm NMR tube.[3][4][5] The concentration should be sufficient to obtain a good signal-to-

noise ratio.[3] To ensure field homogeneity, it is crucial that the solution is free of any solid

particles; filtration of the sample into the NMR tube using a pipette with a cotton or glass

wool plug is recommended.[4][6]

Referencing: An internal standard, such as tetramethylsilane (TMS), is typically added to the

solvent for referencing the chemical shifts to 0 ppm. Alternatively, the residual proton signal

of the deuterated solvent can be used as a secondary reference.[4]

Data Acquisition: The NMR spectrum is acquired on a spectrometer, with typical frequencies

for ¹H NMR ranging from 300 to 800 MHz. For a standard ¹H NMR spectrum, a sufficient

number of scans are averaged to obtain a high-quality spectrum. For ¹³C NMR, a larger

number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

D₂O Exchange: To confirm the identity of the hydroxyl proton signals, a "D₂O shake" can be

performed.[7] A few drops of deuterium oxide are added to the NMR tube, the sample is

mixed, and the ¹H NMR spectrum is re-acquired. The hydroxyl proton signals will disappear

from the spectrum due to the exchange with deuterium.[7]
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A simplified workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For an alcohol,

the most characteristic absorptions are from the O-H and C-O stretching vibrations.

Predicted IR Data
Table 3: Predicted IR Absorptions for 2,6-Heptanediol

Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

O-H Stretch 3500-3200 Strong, Broad
Hydrogen-bonded

hydroxyl groups

C-H Stretch 3000-2850 Strong Aliphatic C-H bonds

C-O Stretch 1260-1050 Strong
Carbon-oxygen single

bond
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Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like 2,6-heptanediol is as

follows:

Sample Preparation: A neat (undiluted) liquid sample can be analyzed by placing a drop of

the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the

spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a

drop of the liquid is placed directly onto the ATR crystal.

Background Spectrum: A background spectrum of the empty instrument (or the clean ATR

crystal) is recorded. This is to subtract any signals from atmospheric water and carbon

dioxide.

Sample Spectrum: The sample is placed in the instrument, and the IR spectrum is recorded

over a typical range of 4000 to 400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to produce the final IR spectrum of the compound.

Sample Preparation Data Acquisition Data Analysis
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Record Sample
Spectrum

Subtract Background
from Sample Spectrum

Identify Characteristic
Functional Group Absorptions

Click to download full resolution via product page

A general workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

Electron ionization (EI) is a common method for analyzing volatile compounds like diols, which

often leads to characteristic fragmentation patterns.

Predicted Mass Spectrometry Data
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For 2,6-heptanediol, the molecular ion (M⁺) would have a mass-to-charge ratio (m/z)

corresponding to its molecular weight (132.20). However, under EI conditions, the molecular

ion may be weak or absent due to fragmentation.[8]

Table 4: Predicted Key Mass Fragments for 2,6-Heptanediol

m/z Proposed Fragment

117 [M - CH₃]⁺

114 [M - H₂O]⁺

99 [M - H₂O - CH₃]⁺

45
[C₂H₅O]⁺ (from cleavage adjacent to hydroxyl

group)

43 [C₃H₇]⁺

Experimental Protocol for Mass Spectrometry (Electron
Ionization)
A typical procedure for analyzing a diol using Gas Chromatography-Mass Spectrometry (GC-

MS) with an EI source is as follows:

Sample Introduction: A dilute solution of the diol in a volatile solvent is injected into the gas

chromatograph. The GC separates the components of the sample before they enter the

mass spectrometer.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer. In the EI source, the molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), causing them to ionize and fragment.[9]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.
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A plausible fragmentation pathway for 2,6-heptanediol in EI-MS.

This guide serves as a valuable resource for the spectroscopic characterization of 2,6-
heptanediol and similar compounds, providing both predicted data and standardized

experimental methodologies. Researchers can utilize this information for compound

identification, purity assessment, and further structural elucidation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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